

(R)-5,7-Difluorochroman-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-5,7-Difluorochroman-4-ol

Cat. No.: B2837498

[Get Quote](#)

An In-depth Technical Guide to (R)-5,7-Difluorochroman-4-ol

This technical guide provides a comprehensive overview of **(R)-5,7-Difluorochroman-4-ol**, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

(R)-5,7-Difluorochroman-4-ol is a fluorinated chroman derivative with a hydroxyl group at the 4-position and fluorine atoms at the 5- and 7-positions of the benzopyran ring.^[1] Its chemical structure and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	186.16 g/mol	[2] [3] [5] [6]
CAS Number	1270294-05-7	[1] [2] [3] [4]
IUPAC Name	(4R)-5,7-difluoro-3,4-dihydro-2H-chromen-4-ol	[4]
Appearance	White solid	[7]
Purity	≥98%	[3]

Role in Drug Development

(R)-5,7-Difluorochroman-4-ol is a crucial building block in the synthesis of more complex, biologically active molecules.^[1] Its most notable application is as a key intermediate in the production of Tegoprazan.^{[2][7][8]}

Tegoprazan is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD).^{[1][7][9]} The specific (R)-configuration of the chiral center in **(R)-5,7-Difluorochroman-4-ol** is essential for the desired pharmacological activity of the final drug product.^[8] The fluorine atoms on the chroman ring enhance metabolic stability and binding affinity.^[8]

Synthesis and Experimental Protocols

The primary synthetic route to **(R)-5,7-Difluorochroman-4-ol** involves the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one.^{[1][4]} Below is a detailed experimental protocol for a practical and environmentally friendly synthesis.

Synthesis of (\pm)-5,7-Difluorochroman-4-ol

This two-step process starts from 5,7-difluorochroman-4-one.

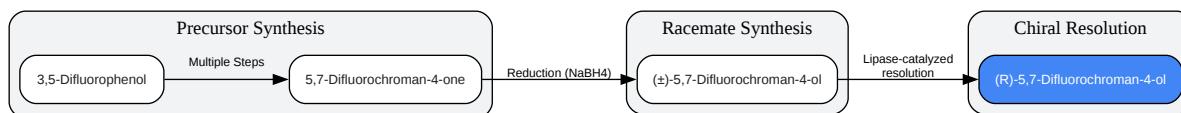
Step 1: Synthesis of 5,7-Difluorochroman-4-one (5)

The precursor, 5,7-difluorochroman-4-one, can be synthesized from 3,5-difluorophenol. One method involves O-alkylation with 3-bromo-1-propanol, followed by oxidation and cyclization.^[7] An improved process involves reacting 3,5-difluorophenol with 3-chloro-1-propanol, followed by oxidation and cyclization using polyphosphoric acid (PPA).^[10]

Step 2: Reduction to (\pm)-5,7-Difluorochroman-4-ol (6)

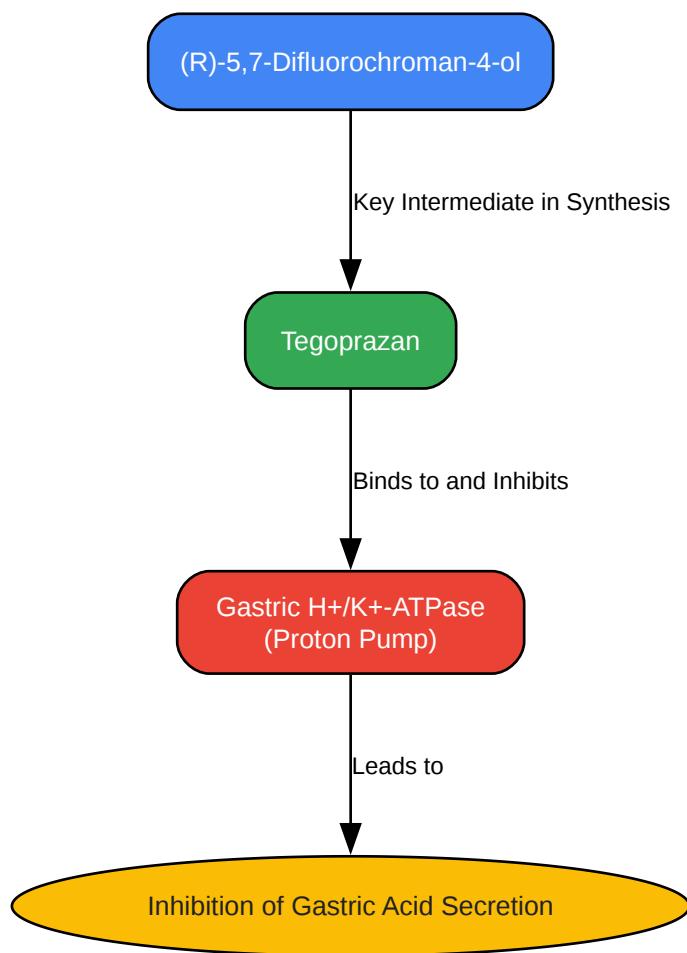
- Reactants: 5,7-difluorochroman-4-one (120g, 0.65mol), Methanol (500mL), Sodium borohydride (NaBH₄) (30g, 0.79mol).^[7]
- Procedure:
 - A solution of 5,7-difluorochroman-4-one in methanol is cooled to 0-5 °C.^[7]

- Sodium borohydride is added slowly in portions, maintaining the temperature between 0-5 °C.[7]
- The mixture is stirred for 1 hour until the starting material is fully converted, as monitored by Thin Layer Chromatography (TLC).[7]
- The reaction mixture is then processed to isolate the racemic (±)-5,7-difluorochroman-4-ol. [10]


Lipase-Catalyzed Resolution to obtain (R)-5,7-Difluorochroman-4-ol (1)

This step involves the enzymatic resolution of the racemate to selectively isolate the (R)-enantiomer.

- Reactants: (±)-5,7-difluorochroman-4-ol (6), Novozym 435 enzyme.[7][10]
- Procedure:
 - The racemic alcohol is subjected to chiral resolution in the presence of Novozym 435 lipase.[10] This enzyme selectively acetylates the (R)-enantiomer.
 - The resulting mixture contains (S)-5,7-difluorochroman-4-ol and (R)-5,7-difluorochroman-4-yl acetate.[10]
 - The (S)-enantiomer can be converted to the (R)-enantiomer via a Mitsunobu inversion.[7]
 - The acetylated (R)-enantiomer is hydrolyzed using sodium hydroxide to yield the final product, **(R)-5,7-Difluorochroman-4-ol**.[7]
 - The final product is purified by recrystallization with hexane/MTBE.[7]


Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the relationship of **(R)-5,7-Difluorochroman-4-ol** to its precursor and the final drug product, Tegoprazan.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(R)-5,7-Difluorochroman-4-ol**.

[Click to download full resolution via product page](#)

Caption: Role of **(R)-5,7-Difluorochroman-4-ol** in the mechanism of Tegoprazan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-5,7-Difluorochroman-4-ol | 1270294-05-7 | Benchchem [benchchem.com]
- 2. (R)-5,7-difluorochroman-4-ol | 1270294-05-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy (R)-5,7-Difluorochroman-4-OL | 1270294-05-7 [smolecule.com]
- 5. (R)-5,7-Difluorochroman-4-ol - CAS - 1270294-05-7 | Axios Research [axios-research.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 5,7-Difluorochroman-4-ol | 917248-51-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [(R)-5,7-Difluorochroman-4-ol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2837498#r-5-7-difluorochroman-4-ol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com